Physicochemical Profile vs. 4-Methyl and Unsubstituted Analogs
Computationally derived physicochemical parameters provide the only currently obtainable quantitative differentiation for this compound relative to its closest analogs . The target compound has a predicted LogP of 1.3374, a topological polar surface area (TPSA) of 66.32 Ų, 4 hydrogen bond acceptors, and 1 hydrogen bond donor . In comparison, the 4-methyl analog (CAS 891387-08-9) has a molecular weight of 207.23 g/mol, which is 14.03 Da lower than the target compound (221.26 g/mol), reflecting the absence of the ethyl group . The 4-unsubstituted parent compound (CAS 253315-06-9) has a molecular formula of C₉H₁₁N₃O₂ and a molecular weight of 193.20 g/mol . The incremental increase in LogP conferred by the ethyl group (estimated ΔLogP ≈ +0.5–0.6 over the unsubstituted analog) suggests moderately enhanced passive membrane permeability, though this inference has not been experimentally validated for this specific scaffold.
| Evidence Dimension | Predicted Physicochemical Properties (LogP, TPSA, MW) – Computational |
|---|---|
| Target Compound Data | MW: 221.26 g/mol, LogP: 1.3374, TPSA: 66.32 Ų, HBA: 4, HBD: 1 |
| Comparator Or Baseline | 4-Methyl analog: MW 207.23 g/mol; 4-Unsubstituted analog: MW 193.20 g/mol |
| Quantified Difference | ΔMW = +14.03 (vs. 4-methyl); ΔMW = +28.06 (vs. 4-unsubstituted); Estimated ΔLogP ≈ +0.5–0.6 (vs. 4-unsubstituted) |
| Conditions | Computational prediction data sourced from vendor technical datasheets (ChemScene) |
Why This Matters
The ethyl group increases molecular weight and lipophilicity in a quantifiable increment, providing a deliberate choice point for medicinal chemists tuning ADME properties within a congeneric series.
